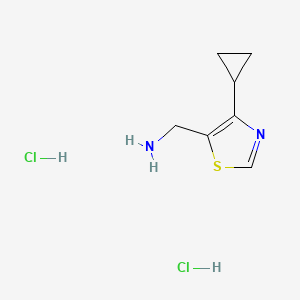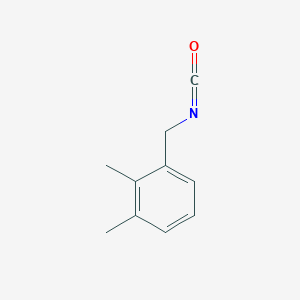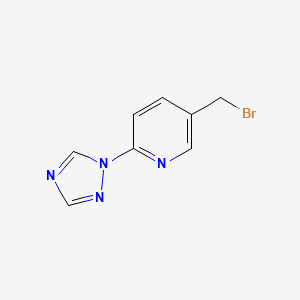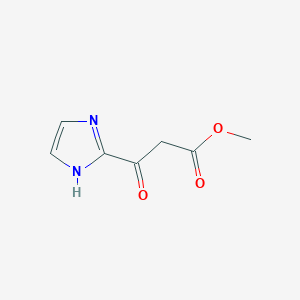
4-(2,4-Difluorophenyl)butan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,4-Difluorophenyl)butan-2-ol is an organic compound characterized by its molecular formula C₁₂H₁₄F₂O This compound features a butan-2-ol backbone with a 2,4-difluorophenyl group attached to the fourth carbon atom
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common synthetic route involves the reaction of 2,4-difluorobenzene with ethyl magnesium bromide to form the Grignard reagent, followed by the addition of formaldehyde and subsequent hydrolysis.
Friedel-Crafts Alkylation: Another method includes the alkylation of 2,4-difluorobenzene with butan-2-one in the presence of a strong Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: Industrial production typically involves large-scale versions of these synthetic routes, with optimized conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can be oxidized to form the corresponding ketone, 4-(2,4-difluorophenyl)butan-2-one, using oxidizing agents like chromyl chloride or pyridinium chlorochromate.
Reduction: The compound can be reduced to form 4-(2,4-difluorophenyl)butane-2-ol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Chromyl chloride, pyridinium chlorochromate, reflux conditions.
Reduction: Lithium aluminum hydride, anhydrous ether, room temperature.
Substitution: Alkyl halides, polar aprotic solvents, elevated temperatures.
Major Products Formed:
Oxidation: 4-(2,4-difluorophenyl)butan-2-one.
Reduction: 4-(2,4-difluorophenyl)butane-2-ol.
Substitution: Various alkylated derivatives.
Scientific Research Applications
4-(2,4-Difluorophenyl)butan-2-ol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding assays.
Medicine: It has potential as a precursor for the development of pharmaceuticals, particularly in the design of new drugs targeting specific biological pathways.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 4-(2,4-Difluorophenyl)butan-2-ol exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
4-(3,4-Difluorophenyl)butan-2-ol
4-(2,6-Difluorophenyl)butan-2-ol
4-(2,4,6-Trifluorophenyl)butan-2-ol
Uniqueness: 4-(2,4-Difluorophenyl)butan-2-ol is unique due to the specific positioning of the difluorophenyl group, which influences its chemical reactivity and biological activity. This positioning can lead to different interactions with biological targets compared to its similar compounds.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
Molecular Formula |
C10H12F2O |
|---|---|
Molecular Weight |
186.20 g/mol |
IUPAC Name |
4-(2,4-difluorophenyl)butan-2-ol |
InChI |
InChI=1S/C10H12F2O/c1-7(13)2-3-8-4-5-9(11)6-10(8)12/h4-7,13H,2-3H2,1H3 |
InChI Key |
XGPCNCAUUPFBKO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=C(C=C(C=C1)F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


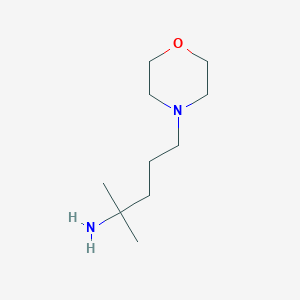
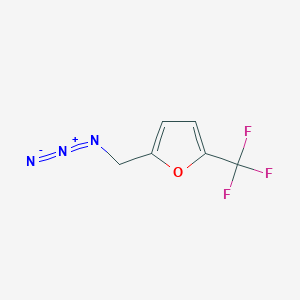
![5-fluoro-N-[(furan-2-yl)methyl]-N-(propan-2-yl)-1H-indole-2-carboxamide](/img/structure/B15320980.png)
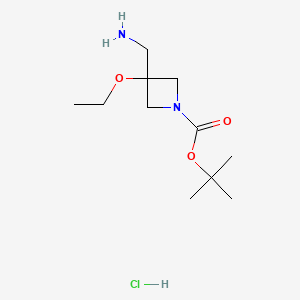
![Imidazo[1,2-a]pyridine-2-carboximidamide](/img/structure/B15320988.png)
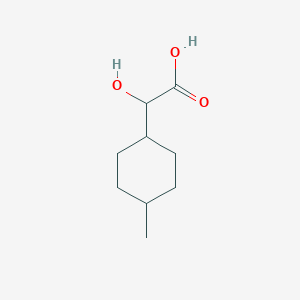
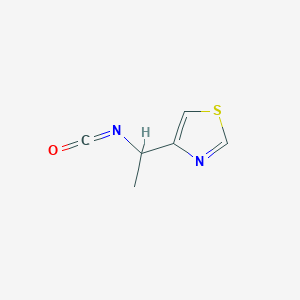
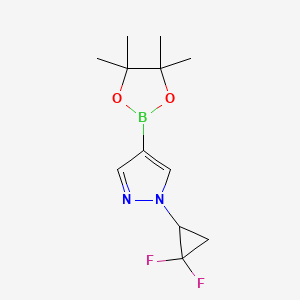
![{5-Methylspiro[2.3]hexan-5-yl}methanol](/img/structure/B15321029.png)

